molecular formula C27H31Cl2FN4O3 B1663014 Talmapimod hydrochloride CAS No. 309915-12-6

Talmapimod hydrochloride

Cat. No.: B1663014
CAS No.: 309915-12-6
M. Wt: 549.5 g/mol
InChI Key: FOJUFGQLUOOBQP-MCJVGQIASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SCIO 469 hydrochloride involves multiple steps, starting with the preparation of the core indole structure, followed by the introduction of various functional groups. The key steps include:

Industrial Production Methods: Industrial production of SCIO 469 hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Types of Reactions:

    Oxidation: SCIO 469 hydrochloride can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

SCIO 469 hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

SCIO 469 hydrochloride exerts its effects by selectively inhibiting the p38 alpha MAPK. This inhibition prevents the phosphorylation and activation of downstream targets involved in inflammatory and stress responses. The compound’s high selectivity for p38 alpha MAPK over other kinases ensures targeted action with minimal off-target effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

SCIO 469 hydrochloride is unique in its high selectivity for p38 alpha MAPK. Similar compounds include:

Uniqueness: SCIO 469 hydrochloride’s high selectivity and oral bioavailability make it a valuable tool in research and potential therapeutic applications, distinguishing it from other p38 MAPK inhibitors .

Biological Activity

Talmapimod hydrochloride, also known as SCIO-469, is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in various cellular processes including inflammation, stress response, and cell proliferation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Talmapimod acts primarily as an ATP-competitive inhibitor of p38 MAPK, with an IC50 value of 9 nM for p38α and 90 nM for p38β . The compound exhibits at least 2000-fold selectivity over a panel of 20 other kinases, making it a potent candidate for targeting inflammatory pathways without significant off-target effects .

The inhibition of p38 MAPK leads to:

  • Decreased phosphorylation of transcription factors such as NF-kB and ATF-2, which are involved in inflammatory responses.
  • Reduced production of pro-inflammatory cytokines like TNF-alpha in response to stimuli such as lipopolysaccharides (LPS) .

Therapeutic Applications

Talmapimod has been investigated for its potential in treating various conditions:

  • Inflammatory Diseases : The compound has shown promise in models of rheumatoid arthritis and inflammatory bowel disease. In vitro studies indicated that talmapimod significantly inhibited LPS-induced TNF-alpha production with an IC50 of 50 nM .
  • Cancer Treatment : Talmapimod was evaluated in clinical trials for cancers such as renal cell carcinoma and metastatic melanoma. However, these trials did not demonstrate significant efficacy in tumor reduction .
  • Chronic Conditions : Preclinical studies have suggested that talmapimod may have therapeutic potential in chronic obstructive pulmonary disease (COPD) and multiple myeloma by reducing myeloma burden and preventing associated bone diseases .

Research Findings

A variety of studies have contributed to understanding the biological activity of talmapimod:

  • In Vitro Studies : In human whole blood assays, talmapimod inhibited LPS-induced TNF-alpha production effectively. Additionally, it demonstrated anti-inflammatory effects in RAW264.7 cells by downregulating iNOS and COX-2 expressions .
  • In Vivo Studies : Administration of talmapimod at doses ranging from 10 to 90 mg/kg twice daily significantly reduced tumor growth in multiple myeloma models .

Table 1: Comparison with Other p38 MAPK Inhibitors

Compound NameChemical FormulaIC50 (nM)SelectivityUnique Features
TalmapimodC27H30ClFN4O39 (p38α)>2000-foldOrally bioavailable
BIRB 796C19H19ClN4O2~10SelectiveFirst-generation inhibitor
SB 203580C20H22N4O4~100Early generation inhibitorNon-selective

Case Studies

  • Rheumatoid Arthritis : A Phase II clinical trial investigated the efficacy of talmapimod in patients with rheumatoid arthritis. Despite promising preclinical results, the trial did not meet its primary endpoints, indicating the need for further exploration into dosing strategies and patient selection .
  • Multiple Myeloma : In a study involving multiple myeloma patients, talmapimod was administered alongside standard therapies. Results showed a reduction in disease burden but highlighted variability in patient responses, necessitating further investigation into biomarkers that predict treatment efficacy .

Properties

IUPAC Name

2-[6-chloro-5-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl]-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30ClFN4O3.ClH/c1-16-13-33(17(2)12-32(16)14-18-6-8-19(29)9-7-18)26(35)21-10-20-22(25(34)27(36)30(3)4)15-31(5)24(20)11-23(21)28;/h6-11,15-17H,12-14H2,1-5H3;1H/t16-,17+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJUFGQLUOOBQP-MCJVGQIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN([C@H](CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31Cl2FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309915-12-6
Record name Talmapimod hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0309915126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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